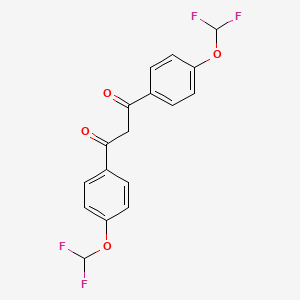

1,3-Bis(4-(difluoromethoxy)phenyl)propane-1,3-dione

Descripción

1,3-Bis(4-(difluoromethoxy)phenyl)propane-1,3-dione is a β-diketone derivative featuring two 4-(difluoromethoxy)phenyl substituents at the 1- and 3-positions of the propane-dione backbone. β-Diketones are widely used as ligands in coordination chemistry (e.g., lanthanoid cluster synthesis ) and as intermediates in organic synthesis (e.g., asymmetric catalysis ). The difluoromethoxy group likely enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, though this requires empirical validation.

Propiedades

IUPAC Name |

1,3-bis[4-(difluoromethoxy)phenyl]propane-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F4O4/c18-16(19)24-12-5-1-10(2-6-12)14(22)9-15(23)11-3-7-13(8-4-11)25-17(20)21/h1-8,16-17H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNACVMXAYUEESC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CC(=O)C2=CC=C(C=C2)OC(F)F)OC(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(4-(difluoromethoxy)phenyl)propane-1,3-dione typically involves the reaction of 4-(difluoromethoxy)benzaldehyde with acetone in the presence of a base, such as sodium hydroxide. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to form the final diketone product. The reaction conditions usually involve refluxing the reactants in a suitable solvent, such as ethanol, for several hours.

Industrial Production Methods

In an industrial setting, the production of 1,3-Bis(4-(difluoromethoxy)phenyl)propane-1,3-dione may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

1,3-Bis(4-(difluoromethoxy)phenyl)propane-1,3-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.

Reduction: Reduction reactions can convert the diketone groups to alcohols or other reduced forms.

Substitution: The difluoromethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Aplicaciones Científicas De Investigación

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its structure allows for the creation of more complex molecules through various chemical reactions, such as condensation and substitution reactions. The difluoromethoxy groups enhance its electronic properties, making it a valuable intermediate for synthesizing pharmaceuticals and agrochemicals.

Key Synthetic Routes

- Condensation Reactions : Used to form larger molecular frameworks.

- Substitution Reactions : Facilitates the introduction of different functional groups.

Medicinal Chemistry

1,3-Bis(4-(difluoromethoxy)phenyl)propane-1,3-dione has been investigated for its potential therapeutic applications due to its biological activities, including anti-inflammatory and anticancer properties.

Biological Activities

- Anti-inflammatory Effects : The compound may inhibit specific enzymes involved in inflammatory pathways.

- Anticancer Properties : Research indicates it can induce apoptosis in cancer cells by modulating key signaling pathways such as PI3K/Akt and MAPK .

Case Studies

Several studies have highlighted the potential applications of 1,3-bis(4-(difluoromethoxy)phenyl)propane-1,3-dione:

Mecanismo De Acción

The mechanism of action of 1,3-Bis(4-(difluoromethoxy)phenyl)propane-1,3-dione depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of certain enzymes, binding to the active site and modulating their activity. The molecular targets and pathways involved can vary widely, but the compound’s unique structure allows it to interact with various biological molecules.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Below is a detailed comparison of structural analogs, focusing on substituent effects, physicochemical properties, and functional applications.

Table 1: Structural and Functional Comparison of Propane-1,3-dione Derivatives

Key Observations:

Substituent Effects on Reactivity: Methoxy and ethoxy groups (electron-donating) enhance coordination ability in lanthanoid clusters , whereas bromo and chloro substituents (electron-withdrawing) may reduce reactivity in nucleophilic additions . Bulky groups (e.g., tert-butyl in Avobenzone) influence steric hindrance, affecting catalytic asymmetric reactions .

Physicochemical Properties :

- Methoxy-substituted derivatives (e.g., Avobenzone) exhibit lower melting points (~81–86°C) compared to halogenated analogs, likely due to reduced molecular symmetry .

- Fluorinated analogs (e.g., difluoromethoxy) are hypothesized to improve thermal stability and lipophilicity, though direct data are absent.

Applications: Coordination Chemistry: Methoxy/ethoxy derivatives serve as ligands for magnetic lanthanoid clusters . Cosmetics: Avobenzone is a UV-A absorber , while diaminophenoxy derivatives are oxidative hair dyes . Organic Synthesis: Bromo- and chloro-substituted variants act as intermediates for cross-coupling reactions .

Research Findings and Mechanistic Insights

- Synthesis: Methoxy and ethoxy derivatives are synthesized via Claisen condensation of substituted acetophenones and benzoates . Bromo/chloro analogs may require halogenation steps or specialized coupling methods .

- Reactivity : Steric hindrance from substituents (e.g., phenyl groups) can inhibit enantioselective cyclization reactions, as seen in failed spirooxindole formation with 1,3-bis(4-methoxyphenyl)propane-1,3-dione .

- Thermal Stability : Fluorinated groups (e.g., difluoromethoxy) likely enhance stability compared to methoxy analogs, but experimental validation is needed.

Actividad Biológica

1,3-Bis(4-(difluoromethoxy)phenyl)propane-1,3-dione, with the CAS number 832739-86-3, is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to the class of diketones and is characterized by its unique difluoromethoxy substituents on the phenyl rings, which may influence its pharmacological properties.

- Molecular Formula : C17H12F4O4

- Molecular Weight : 356.27 g/mol

- Structure : The compound features two phenyl groups substituted with difluoromethoxy groups attached to a propane-1,3-dione backbone.

Biological Activity Overview

Research into the biological activity of 1,3-bis(4-(difluoromethoxy)phenyl)propane-1,3-dione has highlighted several areas of interest:

Anticancer Activity

Studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of diketones have been shown to induce apoptosis in various cancer cell lines. The presence of difluoromethoxy groups may enhance the compound's ability to interact with cellular targets involved in cancer progression.

Antimicrobial Properties

Preliminary investigations suggest that this compound could possess antimicrobial activity. Similar diketones have been reported to exhibit antibacterial and antifungal properties, making this compound a candidate for further exploration in this area.

Study 1: Anticancer Effects

A study published in a peer-reviewed journal evaluated the cytotoxic effects of various diketone derivatives on breast cancer cell lines. The results demonstrated that compounds similar to 1,3-bis(4-(difluoromethoxy)phenyl)propane-1,3-dione significantly reduced cell viability in MCF-7 and MDA-MB-231 cells. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.

Study 2: Antimicrobial Screening

In another study focusing on antimicrobial activity, a series of diketone derivatives were synthesized and tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that some derivatives exhibited notable antibacterial activity, suggesting that 1,3-bis(4-(difluoromethoxy)phenyl)propane-1,3-dione may share similar properties.

| Property | Study 1 (Anticancer) | Study 2 (Antimicrobial) |

|---|---|---|

| Cell Lines Tested | MCF-7, MDA-MB-231 | S. aureus, E. coli |

| Activity Observed | Significant cytotoxicity | Notable antibacterial effects |

| Mechanism | Apoptosis induction | Disruption of bacterial cell wall |

The exact mechanism by which 1,3-bis(4-(difluoromethoxy)phenyl)propane-1,3-dione exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the compound interacts with key cellular pathways involved in proliferation and apoptosis. Its structure suggests potential interactions with DNA or proteins involved in cell cycle regulation.

Conclusion and Future Directions

The biological activity of 1,3-bis(4-(difluoromethoxy)phenyl)propane-1,3-dione presents a promising avenue for further research. Its potential anticancer and antimicrobial properties warrant additional studies to clarify its mechanisms of action and therapeutic applications. Future research should focus on:

- Detailed mechanistic studies to understand how this compound interacts at the molecular level.

- In vivo studies to assess its efficacy and safety profile.

- Exploration of structure-activity relationships (SAR) to optimize its pharmacological properties.

Q & A

Q. What are the established synthetic routes for 1,3-Bis(4-(difluoromethoxy)phenyl)propane-1,3-dione?

The compound can be synthesized via Claisen condensation , a method validated for structurally analogous β-diketones. This involves coupling appropriately substituted precursors (e.g., difluoromethoxy-substituted acetophenones) under basic conditions. Key reagents include alkoxy-substituted acetophenones and a base like sodium ethoxide, followed by acid workup to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR spectroscopy (¹H, ¹³C, and ¹⁹F) identifies substituent environments and confirms the diketone structure.

- IR spectroscopy detects the β-diketone carbonyl stretch (~1600–1700 cm⁻¹).

- X-ray crystallography resolves molecular geometry, as demonstrated for related β-diketonate ligands in lanthanoid complexes .

Q. How can purity and stability be assessed during synthesis?

Use HPLC or GC-MS for purity analysis, and monitor stability via accelerated degradation studies (e.g., exposure to heat, light, or humidity) followed by spectroscopic validation. For thermal stability, differential scanning calorimetry (DSC) can determine decomposition thresholds .

Advanced Research Questions

Q. What computational approaches predict the electronic properties of this β-diketone?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms provides accurate electronic structure data, including HOMO-LUMO gaps and charge distribution. This method is validated for thermochemical accuracy in similar systems .

Q. How does this compound function as a ligand in polynuclear lanthanoid complexes?

The β-diketone moiety chelates lanthanoid ions (e.g., Dy³⁺, Tb³⁺), forming hydroxo-bridged clusters. These complexes exhibit single-molecule magnet (SMM) behavior, with magnetic anisotropy studied via SQUID magnetometry and AC susceptibility measurements .

Q. What strategies resolve contradictions in experimental vs. computational data for this compound?

Q. Can this β-diketone serve as a photosensitizer or UV absorber?

Structural analogs like avobenzone (a sunscreen agent) suggest potential UV absorption via conjugated diketone systems. Test UV-Vis spectroscopy in solvents of varying polarity and correlate with TD-DFT calculations to identify λmax and electronic transitions .

Methodological Considerations

Q. What are the challenges in scaling up synthesis for research-grade quantities?

Q. How to evaluate its reactivity in cross-coupling or functionalization reactions?

Screen Pd-catalyzed couplings (e.g., Suzuki-Miyaura) using aryl halide derivatives. Optimize conditions (base, solvent, temperature) and characterize products via HRMS and 2D NMR (e.g., NOESY for stereochemical analysis) .

Applications in Material Science

Q. Does this compound exhibit liquid crystalline behavior?

The difluoromethoxy groups may induce mesophase formation. Study polarized optical microscopy (POM) and differential scanning calorimetry (DSC) to detect phase transitions, supported by XRD for structural ordering .

Q. What is its potential in organic electronics (e.g., OLEDs)?

β-diketones can act as electron-transport layers. Fabricate thin films via spin-coating and measure electron mobility using space-charge-limited current (SCLC) techniques. Compare with DFT-predicted charge transport properties .

Safety and Handling

Q. What are the recommended safety protocols for handling this compound?

While specific toxicity data are limited, assume acute toxicity based on structural analogs. Use PPE (gloves, goggles), work in a fume hood, and dispose of waste via halogenated solvent protocols. Refer to GHS guidelines for β-diketones .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.